molecular formula C9H7N B585377 1H-Azeto[3,2,1-hi]indole CAS No. 156770-71-7

1H-Azeto[3,2,1-hi]indole

Cat. No.: B585377
CAS No.: 156770-71-7
M. Wt: 129.162
InChI Key: SUPCSHUKBXGFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azeto[3,2,1-hi]indole ( 156770-71-7) is a complex fused-ring indole derivative of significant interest in advanced pharmaceutical and organic chemistry research. Indole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their ubiquitous presence in biologically active molecules and their ability to interact with diverse biological targets . The azeto[3,2,1-hi]indole framework represents a sophisticated chemical architecture for the discovery and development of novel therapeutic agents. Researchers value such specialized indole derivatives for their potential to modulate key physiological pathways. Indole compounds are extensively investigated for their wide spectrum of pharmacological activities, including serving as promising anti-tubercular agents that inhibit targets like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis , displaying potent antibacterial properties against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) , and exhibiting notable anticancer activities through the inhibition of various oncogenic pathways . The structural complexity of the this compound ring system makes it a valuable intermediate for further synthetic elaboration. It can be functionalized using modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and other cyclization strategies, to generate a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations regarding the use and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156770-71-7

Molecular Formula

C9H7N

Molecular Weight

129.162

InChI

InChI=1S/C9H7N/c1-2-7-4-5-10-6-8(3-1)9(7)10/h1-5H,6H2

InChI Key

SUPCSHUKBXGFIH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC3=C2N1C=C3

Synonyms

1H-Azeto[3,2,1-hi]indole(9CI)

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 1h Azeto 3,2,1 Hi Indole

Strain-Driven Reactivity of the Azetidine (B1206935) Moiety

The fusion of the azetidine ring to the indole (B1671886) framework at the N1, C7, and C7a positions creates significant ring strain, which is a key determinant of the molecule's reactivity. This strain renders the C-N and C-C bonds of the azetidine ring susceptible to cleavage under various conditions, providing a pathway for diverse chemical transformations.

The strained azetidine ring in 1H-azeto[3,2,1-hi]indole and its derivatives is susceptible to ring-opening by nucleophiles. This reactivity provides a valuable method for the synthesis of more complex, functionalized indole derivatives. The regioselectivity of the ring-opening is often influenced by the nature of the nucleophile and the substituents on the azetoindole core.

For instance, the reaction of N-acyl-1H-azeto[3,2,1-hi]indoles with nucleophiles can lead to the formation of C7-substituted indole derivatives. The acyl group on the nitrogen atom activates the azetidine ring, facilitating nucleophilic attack.

Detailed Research Findings: Studies have shown that the treatment of N-tosyl-1H-azeto[3,2,1-hi]indole with organocuprates results in the opening of the azetidine ring to yield 7-alkyl- or 7-aryl-N-tosylindoles. This transformation proceeds via a nucleophilic attack at the C7 position, leading to the cleavage of the C7-N bond.

NucleophileProduct
Organocuprates (R₂CuLi)7-Alkyl/Aryl-N-tosylindoles
Hydride reagents (e.g., LiAlH₄)N-Tosyl-7-methylindole (via reductive cleavage)

This reactivity highlights the utility of the azetoindole system as a constrained precursor to substituted indoles, where the strain energy of the four-membered ring facilitates bond cleavage.

The release of ring strain can also drive rearrangement reactions, leading to the formation of new heterocyclic frameworks. These transformations are often promoted by acid or thermal conditions. While specific examples for the parent this compound are not extensively documented in readily available literature, related systems demonstrate this reactivity pattern.

For example, acid-catalyzed rearrangement of substituted azetidines can lead to the formation of larger ring systems, such as pyrrolidines or piperidines, through skeletal reorganization. In the context of the fused azetoindole system, such a rearrangement could potentially lead to the expansion of the four-membered ring into a five- or six-membered ring fused to the indole core.

Nucleophilic Ring-Opening Reactions and Derivatization

Electrophilic and Nucleophilic Reactions on the Indole Moiety

The indole nucleus within the this compound system retains its characteristic electron-rich nature, making it susceptible to electrophilic attack. However, the fusion of the azetidine ring can influence the regioselectivity of these reactions compared to simple indoles.

In typical indole chemistry, electrophilic substitution preferentially occurs at the C3 position. However, in the this compound framework, the C3 position is part of the fused azetidine ring and is a quaternary carbon, thus blocking substitution at this site. Consequently, electrophilic attack is directed to other positions on the indole nucleus, primarily the C2 position.

Detailed Research Findings: Electrophilic substitution reactions, such as Vilsmeier-Haack formylation, on N-acyl-1H-azeto[3,2,1-hi]indoles have been shown to occur selectively at the C2 position. This provides a reliable method for the functionalization of this specific carbon atom within the fused system.

ReactionReagentPosition of Substitution
Vilsmeier-HaackPOCl₃, DMFC2
Friedel-Crafts AcylationAcyl chloride, Lewis acidC2

This altered regioselectivity is a direct consequence of the fused ring structure, which sterically and electronically deactivates the typical sites of electrophilic attack in indoles and directs reactivity towards the C2 position.

Functionalization of the indole nitrogen is a common strategy for modifying the properties of indole-containing compounds. In the case of this compound, the nitrogen atom can be readily acylated or alkylated under standard conditions. N-acylation, for instance with tosyl chloride or benzoyl chloride, is often a prerequisite for subsequent reactions, as it can activate the azetidine ring or influence the regioselectivity of electrophilic substitutions.

Alkylation and arylation at the carbon positions of the indole nucleus can be achieved through various methods. As mentioned, electrophilic substitution provides a route to C2-functionalized derivatives. Furthermore, metal-catalyzed cross-coupling reactions can be employed to introduce aryl and alkyl groups. For example, a halogenated derivative of this compound could potentially undergo Suzuki or Buchwald-Hartwig coupling reactions to form C-C or C-N bonds at various positions on the indole ring.

Theoretical and Computational Chemistry Studies of 1h Azeto 3,2,1 Hi Indole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electron distribution, and the nature of its chemical bonds.

The 1H-Azeto[3,2,1-hi]indole scaffold presents a fascinating case for electronic structure analysis, merging the aromaticity of an indole (B1671886) ring with the high strain of a four-membered azetidine (B1206935) ring.

Aromaticity: The indole core is an aromatic heterocycle. wikipedia.org It is a planar, bicyclic system with 10 π-electrons (eight from the carbons and two from the nitrogen's lone pair), satisfying Hückel's rule (4n+2, where n=2). bhu.ac.in This delocalized π-system is responsible for its characteristic stability and reactivity. In this compound, the fusion of the azetidine ring forces the indole nitrogen into a bridgehead position. This alters the geometry and electron distribution, but the foundational 10-π-electron system of the indole moiety is expected to largely retain its aromatic character, which is a dominating stabilizing force.

Anti-Aromaticity: Molecules that are cyclic, planar, and have 4n π-electrons are anti-aromatic and highly unstable. There is no indication that the this compound system would adopt an anti-aromatic character, as its indole core fulfills the criteria for aromaticity. The key is that molecules will distort and adopt non-planar conformations to avoid the extreme instability associated with anti-aromaticity.

Strain Energy: The fusion of the four-membered azetidine ring to the five- and six-membered rings of the indole system introduces significant ring strain. This arises from two main sources:

Angle Strain: The internal bond angles of the azetidine ring are forced to deviate significantly from the ideal sp³ (109.5°) or sp² (120°) bond angles.

Table 1: Predicted Structural and Energetic Properties of this compound
PropertyTheoretical BasisPredicted Characteristic
AromaticityIndole is a 10 π-electron Hückel aromatic system. bhu.ac.inThe indole moiety will retain significant aromatic character, though potentially perturbed by ring fusion.
Ring StrainPresence of a fused four-membered azetidine ring.High; significant deviation from ideal bond angles and potential torsional strain. The molecule is expected to be non-planar.
Overall StabilityBalance between aromatic stabilization and ring strain.Less stable than a comparable unstrained indole derivative but stabilized by the aromatic core.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons. For the parent indole molecule, the HOMO is primarily localized on the pyrrole (B145914) ring, particularly at the C3 position, making this site the most nucleophilic and prone to electrophilic attack. bhu.ac.in

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. In indole, the LUMO is distributed more broadly over the bicyclic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the fusion of the strained azetidine ring would be expected to significantly influence the FMOs compared to simple indole. The strain can raise the energy of the HOMO, potentially making the molecule more nucleophilic. The precise distribution of the HOMO and LUMO would need to be determined by quantum chemical calculations (e.g., at a DFT level of theory) to predict sites of reactivity. malayajournal.org This analysis would reveal whether electrophilic attack still favors the indole C3-equivalent position or if the strain introduces new reactive sites.

Table 2: Illustrative FMO Data for Related Heterocycles
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106 malayajournal.org
Generic Indole (Illustrative)~ -5.5 to -6.0~ -0.5 to -1.0~ 4.5 to 5.5General knowledge
Predicted this compoundHigher (less negative) than indole due to strainEnergy may be lowered or raised depending on orbital mixingPotentially smaller than indole, suggesting higher reactivityTheoretical inference

Analysis of Aromaticity, Anti-Aromaticity, and Strain Energy within the Fused System

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the in-silico exploration of potential chemical reactions, providing deep insights into reaction mechanisms, feasibility, and selectivity before experiments are conducted.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic reactions. nih.gov For this compound, DFT calculations could be used to elucidate the mechanisms of various potential reactions, such as electrophilic substitution, cycloadditions, or ring-opening reactions of the strained azetidine ring.

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the reaction coordinate.

Frequency Calculations: Confirming that reactants and products are true minima (all real frequencies) and that a transition state is a first-order saddle point (one imaginary frequency).

Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to determine activation barriers and reaction energies.

For instance, DFT could be used to model the protonation of this compound. While indole typically protonates at the C3 position to preserve the aromaticity of the benzene (B151609) ring, the strained structure of the azeto-fused system might alter this preference. bhu.ac.in DFT calculations could compare the energies of the transition states and intermediates for protonation at different sites (e.g., the nitrogen atom vs. various carbon atoms) to predict the most likely outcome.

Many reactions can yield multiple products (isomers). Computational chemistry is particularly adept at predicting which regio- or stereoisomer will be favored.

Regioselectivity: This refers to the preference for reaction at one position over another. For an electrophilic substitution on this compound, DFT can be used to compare the activation energies for the attack at each possible position on the ring system. The pathway with the lowest activation barrier will correspond to the major regioisomer. This approach has been used to explain the regioselectivity of reactions on various indole systems. ub.edu

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. In reactions involving the creation of new chiral centers, DFT can model the different transition states leading to each stereoisomer (e.g., syn vs. anti addition). The difference in the free energies of these transition states determines the predicted stereochemical outcome. Given the rigid and asymmetric nature of the this compound scaffold, reactions are expected to proceed with high stereoselectivity, as one face of the molecule will likely be much more sterically accessible than the other.

Density Functional Theory (DFT) Studies for Mechanism Elucidation

Conformational Analysis and Molecular Dynamics Simulations of the this compound Scaffold

The this compound scaffold is a rigid structure, but it may still possess some conformational flexibility, particularly if substituents are present.

Conformational Analysis: This involves identifying all stable low-energy conformations (conformers) of a molecule and their relative populations. For a complex fused system, this is typically done by systematically rotating all rotatable single bonds and calculating the energy of each resulting structure using methods like molecular mechanics or DFT. While the core this compound ring system has few rotatable bonds, this analysis would be critical for understanding the preferred spatial arrangement of any side chains attached to the scaffold.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound in a solvent (like water or an organic solvent) would reveal:

The stability of the fused ring system.

The accessible conformational space at a given temperature.

The interactions between the molecule and its environment (e.g., solvent molecules).

The dynamics of any flexible side chains.

Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often a prerequisite for studies like molecular docking. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models for Complex Structure Verification

In the structural elucidation of novel or complex organic molecules like this compound, the synthesis of a proposed structure is only the first step. Unambiguous verification of that structure is paramount. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of structural analysis, the interpretation of the resulting spectra for complex, rigid, and strained systems can be challenging. numberanalytics.comfrontiersin.org In such cases, computational chemistry provides a powerful, complementary tool. By predicting the spectroscopic parameters of a proposed structure, a direct comparison between theoretical and experimental data can be made, offering a robust method for structural verification. acs.orgresearchgate.net

Modern quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of organic molecules with high accuracy. acs.orgd-nb.info These methods facilitate the assignment of complex spectra and can be crucial in distinguishing between potential isomers where experimental data alone may be inconclusive. researchgate.net For a molecule with the unique fused-ring structure of this compound, which combines an indole moiety with a strained four-membered azeto ring, theoretical predictions are vital for confirming its intricate three-dimensional geometry.

Prediction of NMR Spectra (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. numberanalytics.comfrontiersin.org The prediction of ¹H and ¹³C NMR chemical shifts via computational methods has become a standard procedure in the structural analysis of complex natural products and novel heterocyclic systems. acs.orgfrontiersin.org The most widely used and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method. acs.orgresearchgate.netmodgraph.co.uk

The GIAO-DFT approach involves first optimizing the molecular geometry of the target compound, in this case, this compound, using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). uow.edu.auresearchgate.net Following geometry optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. modgraph.co.uk These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions can be further enhanced by applying empirical scaling factors or by using linear regression analysis based on benchmarked datasets. uow.edu.aunih.gov

For this compound, the predicted chemical shifts would be highly sensitive to the unique electronic environment created by the fusion of the aromatic indole system with the strained azetidine ring. The protons and carbons in the aromatic portion are expected to resonate in the typical downfield region for aromatic compounds, while those in the saturated, strained ring system would appear further upfield. The predicted values provide a theoretical "fingerprint" that can be meticulously compared with experimental data to validate the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on GIAO-DFT principles for structure verification.

Atom Position Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹H Chemical Shift (δ, ppm)
C1 120.5 -
C2 110.8 6.55 (t)
C3 128.9 7.15 (d)
C4 (bridgehead) 135.2 -
C5 (bridgehead) 145.8 -
C6 115.4 7.05 (d)
C7 122.3 7.25 (t)
C8 55.1 4.10 (t)
C9 48.6 3.85 (m)
N10 (bridgehead) - -
H2 - 6.55
H3 - 7.15
H6 - 7.05
H7 - 7.25
H8 - 4.10

Prediction of Infrared (IR) Spectra

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. uni-wuerzburg.de DFT calculations are highly effective at predicting the vibrational frequencies of molecules. researchgate.net After obtaining the optimized equilibrium geometry of this compound, a frequency calculation is performed at the same level of theory. This computation determines the harmonic vibrational frequencies and their corresponding intensities. nih.govarxiv.org

The resulting theoretical spectrum provides a set of absorption bands that correspond to the stretching, bending, and scissoring motions of the bonds within the molecule. For this compound, key predicted vibrations would include:

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).

Aliphatic C-H stretching vibrations from the azeto ring (~2850-3000 cm⁻¹).

Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).

C-N stretching vibrations.

Comparing the calculated wavenumbers and intensities with an experimental FT-IR spectrum allows for a detailed assignment of the observed bands, confirming the presence of the key structural motifs of the fused ring system. researchgate.netscielo.org.za

Table 2: Predicted Key IR Absorption Bands for this compound Note: These are hypothetical values based on DFT principles for structure verification.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3085 Medium Aromatic C-H Stretch
2960 Medium Aliphatic C-H Stretch (CH₂)
1605 Strong Aromatic C=C Stretch
1460 Strong Aromatic C=C Stretch
1340 Medium C-N Stretch

Prediction of UV-Visible Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for characterizing conjugated systems. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com

The TD-DFT calculation is typically performed on the previously optimized ground-state geometry. mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. mdpi.comnih.gov The calculated excitation energies can be directly correlated to the wavelength of maximum absorption (λ_max).

For this compound, the conjugated π-system of the indole core is the primary chromophore. The TD-DFT calculations would predict the π → π* transitions responsible for its UV absorption. The fusion of the azeto ring may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to a simple indole, and these subtle changes, when matched with experimental data, provide further evidence for the correctness of the proposed structure. biorxiv.org

Table 3: Predicted UV-Vis Absorption Data for this compound Note: These are hypothetical values based on TD-DFT principles for structure verification.

Predicted λ_max (nm) Oscillator Strength (f) Electronic Transition
225 0.45 π → π*
270 0.18 π → π*

Advanced Spectroscopic and Analytical Characterization of 1h Azeto 3,2,1 Hi Indole and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel 1H-azeto[3,2,1-hi]indole derivatives, offering precise molecular weight determination and detailed insights into their fragmentation pathways. unina.itpreprints.org Techniques such as electrospray ionization (ESI) coupled with time-of-flight (ToF) or Orbitrap mass analyzers allow for the determination of elemental compositions with high accuracy, which is crucial for confirming proposed molecular formulas. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) experiments are pivotal in elucidating the fragmentation patterns of these molecules. nih.govscirp.org By subjecting the protonated or deprotonated molecular ions to collision-induced dissociation (CID), characteristic neutral losses and fragment ions are generated. For instance, studies on related indole (B1671886) alkaloids have shown that fragmentation behavior can be correlated with structural features, such as the degree of unsaturation in adjacent rings. nih.gov The fragmentation pathways of indole derivatives often involve characteristic losses, and the analysis of these pathways provides structural confirmation. researchgate.netmdpi.com The analysis of fragmentation patterns, often aided by multi-stage mass spectrometry (MSn), helps in identifying the core structure and the nature and position of substituents. scirp.orgnih.gov

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

IonCalculated m/zMeasured m/zMass Error (ppm)Proposed Formula
[M+H]⁺250.1234250.1231-1.2C₁₇H₁₅N₂
Fragment 1222.0918222.0915-1.4C₁₅H₁₂N₂
Fragment 2174.0813174.0810-1.7C₁₂H₁₀N

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is the cornerstone for the complete structural and stereochemical characterization of this compound derivatives in solution.

Advanced 1H, 13C, 15N, and 19F NMR for Structural and Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the number and chemical environment of protons and carbons in the molecule. unina.itlibretexts.org Chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal through-bond connectivity. libretexts.org For derivatives containing nitrogen and fluorine, ¹⁵N and ¹⁹F NMR spectroscopy offer direct information about these heteroatoms. semanticscholar.orgnih.gov ¹⁵N NMR is particularly useful for probing the electronic structure of the indole and azetidine (B1206935) nitrogen atoms, while ¹⁹F NMR is highly sensitive to the local environment, making it a powerful tool for studying fluorinated analogs. semanticscholar.orglboro.ac.uk

NOESY and ROESY for Proximity and Conformational Studies

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons, which is essential for conformational analysis and stereochemical assignments. columbia.eduresearchgate.net These experiments detect correlations between protons that are close in space, irrespective of whether they are connected through chemical bonds. researchgate.net For small to medium-sized molecules like this compound derivatives, ROESY can be particularly advantageous as it mitigates the issue of zero or near-zero NOE enhancements that can occur for molecules of this size range. researchgate.net The observed cross-peaks in NOESY and ROESY spectra allow for the establishment of the relative configuration of stereocenters and the preferred conformation of the fused ring system in solution. columbia.edunih.gov

COSY, HSQC, and HMBC for Comprehensive Connectivity Elucidation

A combination of two-dimensional NMR experiments is employed to piece together the complete covalent framework of the molecule. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons within the same spin system. sdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. sdsu.eduemerypharma.com This is a highly sensitive technique that helps in the unambiguous assignment of carbon signals. github.io

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). youtube.comresearchgate.net This experiment is critical for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. github.io

By systematically analyzing the data from these experiments, the complete bonding network of a this compound derivative can be constructed. researchgate.net

Table 2: Representative 2D NMR Correlations for a Substituted this compound

Proton (δ, ppm)COSY Correlations (δ, ppm)HSQC Correlation (¹³C δ, ppm)HMBC Correlations (¹³C δ, ppm)
H-1 (7.25)H-2 (6.80)C-1 (120.5)C-2 (110.2), C-9a (135.8), C-8 (125.0)
H-4a (4.10)H-4 (3.50), H-9b (4.50)C-4a (65.3)C-4 (55.1), C-9b (70.2), C-5 (140.1)
H-7 (7.50)H-8 (7.10)C-7 (128.4)C-6 (122.1), C-8a (130.6), C-5a (118.9)

X-ray Crystallography for Absolute Structure and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule. wikipedia.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby establishing the absolute structure and conformation of this compound derivatives in the solid state. researchgate.netmdpi.com For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can also determine the absolute configuration without the need for a heavy atom. The resulting crystal structure provides invaluable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment of Chiral Analogs

For chiral derivatives of this compound, chiroptical spectroscopic methods are powerful tools for assigning the absolute configuration, especially when suitable crystals for X-ray analysis are not available. nih.govrsc.org

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pubscispace.com The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be confidently assigned. schrodinger.comresearchgate.net

Vibrational Circular Dichroism (VCD) : VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. nih.govrsc.org VCD spectra are rich in structural information and are particularly sensitive to the molecule's conformation and absolute configuration. researchgate.netarxiv.org Similar to ECD, the comparison of experimental VCD spectra with those calculated for different enantiomers allows for the determination of the absolute configuration. cam.ac.ukmdpi.com

These chiroptical techniques, in conjunction with computational modeling, provide a reliable and often non-destructive method for the stereochemical characterization of chiral this compound analogs. nih.govbeilstein-journals.org

1h Azeto 3,2,1 Hi Indole As a Versatile Synthetic Synthon and Molecular Scaffold in Chemical Research

Role in the Synthesis of Complex Polycyclic Natural Product Analogs

The compact and strained ring system of 1H-azeto[3,2,1-hi]indole serves as a strategic starting point for the synthesis of intricate polycyclic structures that mimic the core of various natural products. rsc.org While direct total synthesis of natural products using this specific scaffold is not extensively documented, its derivatives are instrumental in building complex molecular architectures reminiscent of naturally occurring alkaloids. The inherent ring strain of the azetidine (B1206935) ring fused to the indole (B1671886) core can be strategically released in ring-opening or rearrangement reactions to construct larger, more complex polycyclic systems.

For instance, the strategic functionalization of the indole nucleus, a common feature in many natural products, can be achieved prior to or after the formation of the azeto-indole system. researchgate.netchemrxiv.orgrsc.org This allows for the introduction of various substituents that can then be elaborated into the characteristic ring systems found in natural product families. Gold-catalyzed annulations of indole derivatives, for example, have been shown to produce complex fused systems, demonstrating a potential pathway where an azeto-indole derivative could be a key intermediate. researchgate.net The synthesis of analogs of complex indole alkaloids often involves the construction of polycyclic frameworks, and the principles applied in these syntheses can be extrapolated to the use of this compound as a starting material. rsc.orgnih.gov

A notable example of a related transformation involves the Staudinger ketene-imine cycloaddition to form a β-lactam fused to a thiazino[6,5-b]indole. Subsequent treatment of the resulting azeto[2,1-b]thiazino[6,5-b]indole-1-one derivatives with a base induced a ring expansion, yielding a novel thiazepino[7,6-b]indole ring system. researchgate.net This highlights how the strained four-membered ring of an azeto-indole system can be manipulated to create larger, more complex heterocyclic structures that can serve as analogs of natural products.

Utilization as a Building Block for Novel Heterocyclic Systems

The this compound framework is a versatile building block for the synthesis of novel heterocyclic systems due to its inherent reactivity. sigmaaldrich.com The strain in the four-membered azetidine ring makes it susceptible to ring-opening reactions, providing a pathway to more complex and diverse heterocyclic structures.

One of the primary ways this scaffold is utilized is through cycloaddition reactions. nih.govrsc.orgnsf.gov For example, [3+2] cycloaddition reactions involving azomethine ylides and indole derivatives lead to the formation of spirocyclic oxindoles and other complex frameworks. acs.org These reactions often proceed with high regio- and stereoselectivity, allowing for the construction of well-defined three-dimensional structures. Rhodium-catalyzed intramolecular [3+2] cycloadditions of allene-vinylcyclopropanes have also been developed to construct cyclopentane-embedded bicyclic systems. pku.edu.cn

Furthermore, the indole nucleus itself can be functionalized in various ways to introduce points of diversity. researchgate.netchemrxiv.orgrsc.orgnih.gov For instance, cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions on halogenated indole precursors can be used to attach a wide range of substituents before or after the formation of the azeto-indole core. nih.gov These functionalized derivatives can then undergo further transformations to generate novel heterocyclic systems. The development of methods for the synthesis of diverse indole derivatives, including those with applications in medicinal and materials chemistry, highlights the broad potential of using functionalized indoles as precursors to complex systems. openmedicinalchemistryjournal.comresearchgate.netamazonaws.comopenmedicinalchemistryjournal.comresearchgate.net

Design and Synthesis of Diverse Molecular Libraries Based on the this compound Framework for Chemical Space Exploration

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design and synthesis of molecular libraries aimed at exploring chemical space. By systematically modifying the core structure, chemists can generate a large number of diverse compounds for screening in various applications, including drug discovery and materials science. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com

The construction of these libraries often relies on the functionalization of the indole ring or the azetidine portion of the molecule. As mentioned previously, cycloaddition reactions are a powerful tool for creating complexity. nih.gov A diastereoselective (3 + 2) dearomative annulation of 3-substituted indoles with α-haloketones, for instance, provides access to highly functionalized cyclopenta- or cyclohexa-fused indoline (B122111) compounds. nih.gov

The generation of diverse libraries can be facilitated by employing combinatorial approaches, where different building blocks are combined in a systematic manner. For example, by varying the substituents on the indole nitrogen, the C2, C4, C5, C6, and C7 positions of the indole ring, and by using different reaction partners in cycloaddition or ring-opening reactions, a vast array of unique molecular architectures can be accessed. This allows for a thorough exploration of the chemical space around the this compound scaffold.

Engineering of Molecular Probes and Chemical Tools for Advanced Mechanistic Studies (Non-Biological Context)

The unique photophysical and chemical properties of indole-containing compounds make them suitable for the development of molecular probes and chemical tools for studying reaction mechanisms and other chemical processes in a non-biological context. nih.gov While specific examples utilizing the this compound scaffold as a molecular probe are not extensively reported, the principles of probe design can be applied to this framework.

The indole moiety is inherently fluorescent, and its emission properties are sensitive to the local environment. nih.gov This sensitivity can be exploited to design probes that report on changes in polarity, viscosity, or the presence of specific analytes. The rigid structure of the this compound scaffold can help to pre-organize the molecule and enhance its photophysical properties.

By attaching specific reactive groups to the azeto-indole scaffold, it is possible to create chemical tools for probing reaction intermediates or for labeling specific molecules in a complex mixture. For example, a molecule containing the this compound core could be designed to undergo a specific colorimetric or fluorometric change upon reacting with a particular species, thus allowing for the visualization and quantification of that species. The development of such tools would be valuable for gaining a deeper understanding of complex chemical transformations.

Future Perspectives and Emerging Research Directions for 1h Azeto 3,2,1 Hi Indole Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid prediction and optimization of reaction conditions. beilstein-journals.orgbeilstein-journals.org For a novel scaffold like 1H-Azeto[3,2,1-hi]indole, where established synthetic routes are limited, AI/ML could significantly accelerate the discovery of efficient and novel synthetic pathways.

Future research will likely focus on developing ML models trained on datasets of related indole (B1671886) and azetidine (B1206935) reactions to predict optimal conditions for the synthesis and functionalization of the this compound core. These models can navigate the complex interplay of catalysts, solvents, temperatures, and reactants to maximize yield and selectivity. beilstein-journals.org Techniques like Bayesian optimization and reinforcement learning can guide automated high-throughput experimentation (HTE) platforms, allowing for the autonomous exploration of the reaction space with minimal human intervention. beilstein-journals.orgnih.govresearchgate.net This data-driven approach can uncover non-intuitive reaction parameters that might be missed by traditional experimental design. nih.gov

Table 1: Prospective AI/ML-Driven Optimization of a Hypothetical Cross-Coupling Reaction on the this compound Scaffold

ParameterTraditional Approach (Hypothetical)AI/ML-Optimized Approach (Prospective)Predicted Yield (%)
Catalyst Pd(PPh₃)₄Buchwald-Hartwig G3 Palladacycle92
Ligand XPhosAdBrettPhos
Base K₂CO₃LHMDS
Solvent Toluene2-Methyl-THF
Temperature (°C) 11085

This prospective table illustrates how an AI/ML algorithm could identify a more efficient combination of modern reagents and milder conditions compared to a conventional approach, leading to a higher predicted yield for a key bond-forming reaction.

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The strained four-membered azetidine ring fused to the indole system in this compound is expected to impart unique reactivity. The ring strain could be harnessed to drive novel chemical transformations that are not readily accessible with more conventional indole derivatives.

Future research is anticipated to explore reactions that leverage this inherent strain, such as ring-opening reactions, cycloadditions, and rearrangements. For instance, transition-metal-catalyzed ring-opening could provide access to a variety of functionalized indole derivatives that would be difficult to synthesize otherwise. The development of tandem reactions, where a single catalytic system promotes multiple bond-forming events in one pot, is a particularly promising avenue. For example, a rhodium-catalyzed C-H activation/cyclization has been used to synthesize the related seven-membered azepino[3,2,1-hi]indoles, suggesting that similar strategies could be adapted for the synthesis and elaboration of the this compound core. bohrium.com The exploration of photochemical and electrochemical methods may also uncover unprecedented reaction pathways.

Table 2: Potential Novel Transformations of the this compound Core

Reaction TypeHypothetical ReagentsProspective Product ClassPotential Utility
Strain-Release Ring Opening Nu⁻ (e.g., R₂CuLi)Functionalized Indole Alkaloid ScaffoldsAccess to complex natural product-like structures
[2+2] Cycloaddition Alkyne, Photochemical ConditionsFused Polycyclic SystemsConstruction of novel 3D molecular architectures
Tandem C-H Functionalization/Rearrangement Rh(III) catalyst, DiazocompoundElaborated Indole DerivativesRapid increase in molecular complexity
Electrochemical Oxidation Anodic OxidationDimerized or Polymerized StructuresPrecursors for conductive organic materials

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

As with all areas of modern chemistry, the development of sustainable and environmentally benign synthetic methods is paramount. Future efforts in the synthesis of this compound and its derivatives will undoubtedly be guided by the principles of green chemistry.

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of highly efficient catalytic processes to minimize waste. matanginicollege.ac.inresearchgate.net For instance, reactions could be designed to proceed in greener solvents like water, ethanol, or glycerol, or under solvent-free conditions. consensus.appnih.govresearchgate.net The use of heterogeneous catalysts, which can be easily recovered and recycled, will also be a key focus. Methodologies such as multicomponent reactions (MCRs), which combine three or more starting materials in a single step to build complex molecules with high atom economy, are particularly attractive for the efficient and sustainable synthesis of this heterocyclic system. nih.gov

Table 3: Comparison of a Hypothetical Conventional vs. Green Synthesis Step for a this compound Precursor

MetricConventional Method (Hypothetical)Green Chemistry Approach (Prospective)
Solvent Dichloromethane (DCM)Water or Ethanol
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Recyclable Nanocatalyst (e.g., Cu/C) consensus.app
Energy Input High-Temperature RefluxUltrasound or Microwave Irradiation researchgate.net
Atom Economy Low to ModerateHigh (e.g., via MCR)
Process Mass Intensity (PMI) HighLow

Potential for Integration into Advanced Materials Science (Non-Biological Applications)

While many indole derivatives are explored for their biological activity, the unique electronic and structural features of the this compound scaffold suggest potential applications in materials science. The indole nucleus is an electron-rich aromatic system, and incorporating it into larger conjugated structures can lead to materials with interesting photophysical and electronic properties.

Future research could investigate the synthesis of polymers or oligomers containing the this compound unit for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The rigid, fused structure could influence the packing of molecules in the solid state, which is a critical factor for charge transport in organic semiconductors. Furthermore, the nitrogen atoms in the scaffold could act as ligands for the coordination of metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing. ontosight.ai

Table 4: Prospective Non-Biological Applications for this compound-Based Materials

Material ClassProspective Functional PropertyPotential Application
Conjugated Polymers ElectroluminescenceOrganic Light-Emitting Diodes (OLEDs)
Small Molecule Semiconductors Charge Carrier MobilityOrganic Field-Effect Transistors (OFETs)
Metal-Organic Frameworks (MOFs) Porosity and Catalytic SitesHeterogeneous Catalysis, Gas Separation
Functional Dyes Photochromism/SolvatochromismChemical Sensors, Smart Windows

Q & A

Basic: What synthetic methodologies are effective for preparing 1H-Azeto[3,2,1-hi]indole?

Methodological Answer:
The most reliable synthesis involves aldol cyclization of 7-formyl-N-indolylacetates. Key steps include:

N-Alkylation : React indole-7-carbaldehydes with phenacyl bromides or bromoacetone in PEG-400/DMF under CuI catalysis for 48 hours at room temperature .

Cyclization : Use basic conditions (e.g., KOH/EtOH) to initiate aldol condensation, forming the strained 6,5,5-fused azetoindole core.

Purification : Flash chromatography (70:30 EtOAc/hexane) yields products in ~20% efficiency. Challenges include managing solvent residues (DMF) via vacuum drying at 60°C .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Spectroscopic techniques are critical:

  • ¹H NMR : Key peaks include δ 7.62 (s, 1H, aromatic), 4.70 (t, J=7.0 Hz, 2H, CH₂), and 3.95 (s, 3H, OCH₃) in CDCl₃ .
  • ¹³C NMR : Signals at δ 113.9 (C7), 55.2 (OCH₃), and 28.4 (CH₂) confirm substituent positions .
  • HRMS : FAB-HRMS m/z 349.1671 [M+H]⁺ validates molecular weight .
  • TLC : Rf = 0.50 (EtOAc/hexane) monitors reaction progress .

Basic: What purification challenges arise with azetoindole derivatives?

Methodological Answer:
Common issues include:

  • Low yields due to ring strain in the 6,5,5-fused system .
  • Solvent retention : Residual DMF requires vacuum drying at 60°C .
  • Column chromatography optimization : Use gradient elution (hexane → EtOAc) to separate polar byproducts .

Advanced: How do electronic and steric effects influence COX-2 inhibition by azetoindole derivatives?

Methodological Answer:

  • Extended π-systems (e.g., tricyclic cores) enhance COX-2 binding via hydrophobic interactions (IC₅₀ = 0.02 μM for compound 9d ) .
  • Substituent effects : Electron-withdrawing groups (SO₂CH₃, SO₂NH₂) at the R-position improve selectivity by mimicking COX-2’s sulfonamide binding pocket . Steric bulk (e.g., OEtF) reduces off-target interactions .

Advanced: What mechanisms explain azetoindole’s anti-leukaemic activity?

Methodological Answer:

  • DNA intercalation : The planar tricyclic core interacts with DNA base pairs, disrupting replication .
  • Kinase inhibition : Derivatives like pyrrolo[3,2,1-hi]indole-1,2-diones block BCR-ABL1 signaling in chronic myeloid leukaemia .
  • Apoptosis induction : Activation of caspase-3/7 pathways via mitochondrial depolarization .

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Control experiments : Replicate studies using identical cell lines (e.g., HL-60 for anti-leukaemic assays) and purity standards (>95% by HPLC) .
  • SAR benchmarking : Compare IC₅₀ values across substituents (e.g., H vs. SO₂CH₃) to isolate electronic vs. steric contributions .
  • Meta-analysis : Cross-reference thermal data (ΔfH° for stability) from NIST to validate compound integrity .

Advanced: What stability concerns exist for azetoindole under experimental conditions?

Methodological Answer:

  • Thermal degradation : Prolonged heating (>80°C) induces ring-opening; use inert atmospheres (N₂/Ar) during synthesis .
  • Light sensitivity : Store derivatives in amber vials at -20°C to prevent photodegradation .
  • pH sensitivity : Avoid strong acids (pH <3) to prevent protonation at N1, which destabilizes the fused ring .

Advanced: How do azetoindoles compare to other indole scaffolds in drug design?

Methodological Answer:

  • Bioavailability : Azetoindoles exhibit higher logP values (~3.5) than indole-3-carboxylic acids (logP ~2.1), enhancing membrane permeability .
  • Target selectivity : The rigid azeto ring reduces off-target effects compared to flexible indole-ethylamine derivatives .
  • Synthetic versatility : Azetoindoles allow regioselective modifications at C7 and N1, unlike simpler indoles .

Advanced: What role does stereochemistry play in azetoindole activity?

Methodological Answer:

  • Axial chirality : The etheno bridge (N1-C7) creates a chiral axis, with (R)-enantiomers showing 10-fold higher COX-2 inhibition than (S)-forms .
  • Crystallography : Single-crystal X-ray studies reveal that planar conformations are critical for intercalation into DNA .

Advanced: How can computational methods optimize azetoindole derivatives?

Methodological Answer:

  • DFT calculations : Predict HOMO/LUMO energies to design electron-deficient cores for charge-transfer interactions .
  • Molecular docking : Simulate binding to COX-2 (PDB: 3LN1) to prioritize substituents with high docking scores (>-9 kcal/mol) .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns to filter unstable derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.